molecular formula C9H7BrO4 B3011980 2-Bromo-6-(methoxycarbonyl)benzoic acid CAS No. 912457-18-2

2-Bromo-6-(methoxycarbonyl)benzoic acid

Cat. No. B3011980
CAS RN: 912457-18-2
M. Wt: 259.055
InChI Key: RVJZCJPXZZKUNU-UHFFFAOYSA-N
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Description

The compound of interest, 2-Bromo-6-(methoxycarbonyl)benzoic acid, is a brominated benzoic acid derivative with a methoxycarbonyl functional group. This structure is related to various compounds that have been synthesized and studied for their potential biological activities and chemical properties. The papers provided discuss several related compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar brominated benzoic acid derivatives.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, esterification, and hydrolysis. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves methylation and ester hydrolysis . Another example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which includes steps like regioselective methoxylation and bromination . The total synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a bromo-dimethoxyphenyl methanol derivative . These studies demonstrate the complexity and multi-step nature of synthesizing brominated benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine and methoxy groups, which influence the molecular geometry and interactions. The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, reveal two-dimensional architectures formed by hydrogen bonds and other interactions like Br⋯O and π–π interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acid derivatives is influenced by the presence of electron-withdrawing groups like bromine and methoxycarbonyl. The kinetics of bromination of 2-methoxycarbonyl derivatives of heterocycles show characteristic features similar to bromination of benzene derivatives . The study of 4-bromo-3-(methoxymethoxy) benzoic acid using density functional theory (DFT) provides insights into its reactivity descriptors, indicating how the solvent and molecular structure affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are determined by their molecular structure. The DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid provides values of ionization energy, hardness, electrophilicity, and other descriptors that predict the compound's reactivity. The influence of the solvent on these parameters was also studied, showing that solvation alters the values of reactivity descriptors . Additionally, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester and its characterization by NMR and IR spectroscopy contribute to the understanding of the physical properties of these compounds .

Scientific Research Applications

1. Synthesis of SGLT2 Inhibitors

2-Bromo-6-(methoxycarbonyl)benzoic acid derivatives play a critical role in synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy. A study by Zhang et al. (2022) outlines the industrial process scale-up of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, using a cost-effective and scalable process (Zhang et al., 2022).

2. Structural and Reactivity Analysis

Compounds similar to this compound have been analyzed for their structural properties and chemical reactivity. Yadav et al. (2022) performed a detailed Density Functional Theory (DFT) study on 4-Bromo-3-(Methoxymethoxy) Benzoic Acid to understand its reactivity and molecular properties, which can be relevant to similar compounds (Yadav et al., 2022).

3. Crystal Structure Analysis

The crystal structures of bromo–hydroxy–benzoic acid derivatives, closely related to this compound, have been compared to understand their molecular architecture. Suchetan et al. (2016) investigated compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate, providing insights into the two-dimensional architectures formed by these compounds (Suchetan et al., 2016).

4. Halogen Bonding and Molecular Interactions

Research on bromobenzoic acid derivatives, which are structurally similar to this compound, has revealed insights into halogen bonding and molecular interactions. Raffo et al. (2016) studied 4-bromo-3,5-di(methoxy)benzoic acid to understand the strength of type II Br … Br halogen bonds and their influence on molecular structure (Raffo et al., 2016).

Safety and Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-6-(methoxycarbonyl)benzoic acid likely participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

Given its use in chemical reactions, it can be inferred that its bioavailability would be influenced by factors such as its physical form, purity, and storage conditions .

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust across a range of reaction conditions.

properties

IUPAC Name

2-bromo-6-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJZCJPXZZKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912457-18-2
Record name 2-Bromo-6-(methoxycarbonyl)benzoic acid
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